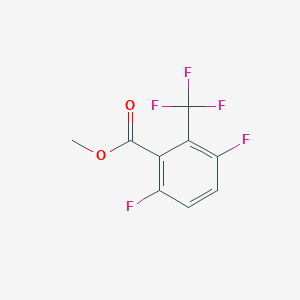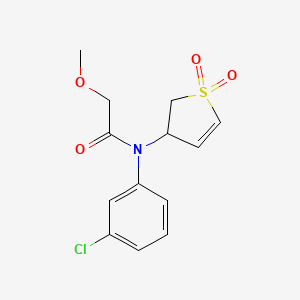
Methyl 3,6-difluoro-2-(trifluoromethyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 3,6-difluoro-2-(trifluoromethyl)benzoate” is a chemical compound with the molecular formula C9H5F5O2 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzoate group attached to a methyl group and a trifluoromethyl group . The InChI code for this compound is 1S/C9H5F5O2/c1-16-8(15)6-5(10)3-2-4(7(6)11)9(12,13)14/h2-3H,1H3 .Wissenschaftliche Forschungsanwendungen
Catalytic Applications
Methyl 3,6-difluoro-2-(trifluoromethyl)benzoate has been explored for its potential in catalyzing various chemical reactions. For instance, research led by Mejía and Togni (2012) showcases the use of related trifluoromethylation processes in aromatic and heteroaromatic compounds, employing hypervalent iodine reagents for direct electrophilic trifluoromethylation, yielding products with up to 77% efficiency. This method, typically carried out in chloroform solvent at 70°C, underscores the utility of fluorinated compounds in enhancing reaction specificity and yield under controlled conditions (Mejía & Togni, 2012).
Material Science and Synthesis
In the realm of material science, Zhou et al. (2018) developed Trifluoromethyl benzoate as a novel trifluoromethoxylation reagent, demonstrating its versatility through various reactions including trifluoromethoxylation-halogenation of arynes and nucleophilic substitution of alkyl halides. This research highlights the compound's potential in synthesizing materials with specific fluorinated functionalities, which are pivotal in pharmaceuticals and agrochemicals due to their unique reactivity and stability characteristics (Zhou et al., 2018).
Advanced Synthesis Techniques
Furthering the chemical utility of this compound, research by Gaidarzhy et al. (2020) delves into the interaction of certain benzoates with sulfur tetrafluoride in anhydrous hydrogen fluoride solution, exploring novel pathways for creating fluorinated derivatives with potential applications in medicinal chemistry and materials science. This study underscores the chemical versatility and the potential of fluorinated benzoates in synthesizing complex molecules with desirable properties (Gaidarzhy, Motnyak, & Kunshenko, 2020).
Corrosion Inhibition
An interesting application outside of pure chemical synthesis is found in the work by Arrousse et al. (2021), who investigated the synthesis of compounds for the inhibition of mild steel corrosion in acidic media. While not directly involving this compound, this research contextually highlights the broader applicability of fluorinated benzoates in industrial applications, where their chemical stability and reactivity can be harnessed to protect metals from corrosion, indicating a potential area for future exploration with this compound (Arrousse et al., 2021).
Safety and Hazards
Zukünftige Richtungen
The field of trifluoromethylation has seen significant advances in recent years, with the development of multiple difluoromethylation reagents . These advances have streamlined access to molecules of pharmaceutical relevance and generated interest for process chemistry . It is expected that many novel applications of trifluoromethylated compounds, including “Methyl 3,6-difluoro-2-(trifluoromethyl)benzoate”, will be discovered in the future .
Eigenschaften
IUPAC Name |
methyl 3,6-difluoro-2-(trifluoromethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F5O2/c1-16-8(15)6-4(10)2-3-5(11)7(6)9(12,13)14/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAIGZUMXJNGGIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1C(F)(F)F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Diethyl 3-methyl-5-[(phenoxycarbonyl)amino]thiophene-2,4-dicarboxylate](/img/structure/B2719277.png)
![5-Bromo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B2719278.png)


![4-(5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-2-methoxyphenol](/img/structure/B2719284.png)


![[(3R,4R)-3,4-Dimethoxypiperidin-4-yl]methanol;hydrochloride](/img/structure/B2719287.png)

![2-chloro-6-fluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2719289.png)
![12-Chloro-5-phenyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2719290.png)

![[3-methyl-4-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2719294.png)
![N'-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2719295.png)
